Cas no 50598-33-9 (3-ethyl-3-methyloxolane-2,5-dione)

3-Ethyl-3-methyloxolane-2,5-dione is a cyclic diester compound belonging to the class of substituted oxolane-2,5-diones. Its structure features an ethyl and methyl group at the 3-position, contributing to its unique reactivity and stability profile. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of functionalized lactones and other heterocyclic systems. Its cyclic anhydride functionality allows for selective ring-opening reactions, making it valuable in polymer chemistry and pharmaceutical applications. The steric and electronic effects of the substituents influence its reactivity, offering controlled modification possibilities. It is typically handled under inert conditions due to its sensitivity to moisture.
3-ethyl-3-methyloxolane-2,5-dione structure
50598-33-9 structure
Product Name:3-ethyl-3-methyloxolane-2,5-dione
CAS No:50598-33-9
MF:C7H10O3
MW:142.152502536774
MDL:MFCD11134367
CID:379656
PubChem ID:3016533
Update Time:2025-06-08

3-ethyl-3-methyloxolane-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 2,5-Furandione,3-ethyldihydro-3-methyl-
    • 3-ethyl-3-methyloxolane-2,5-dione
    • 3-ethyldihydro-3-methylfuran-2,5-dione
    • 3-ethyl-3-methyldihydrofuran-2,5-dione
    • ETHOSUXIMIDE IMPURITY B [EP IMPURITY]
    • EN300-252831
    • EINECS 256-641-3
    • DTXSID30964828
    • CS-0242610
    • SCHEMBL4401032
    • NS00057223
    • 2-ethyl-2-methylsuccinic anhydride
    • (3RS)-3-ETHYL-3-METHYLDIHYDROFURAN-2,5-DIONE
    • 2-ethyl-2-methylsuccinic acid anhydride
    • 3-ETHYLDIHYDRO-3-METHYL-2,5-FURANDIONE
    • X2GD4WQY8O
    • methylethylsuccinic anhydride
    • 2,5-Furandione, 3-ethyldihydro-3-methyl-
    • HRMQFEOLGGKZLJ-UHFFFAOYSA-N
    • 50598-33-9
    • 3-Ethyldihydro-3-methyl-2,5-furandione; 2-Ethyl-2-methylsuccinic anhydride;3-Ethyl-3-methyldihydrofuran-2,5-dione
    • DB-262299
    • MFCD11134367
    • G53433
    • MDL: MFCD11134367
    • Inchi: 1S/C7H10O3/c1-3-7(2)4-5(8)10-6(7)9/h3-4H2,1-2H3
    • InChI Key: HRMQFEOLGGKZLJ-UHFFFAOYSA-N
    • SMILES: O1C(CC(C1=O)(C)CC)=O

Computed Properties

  • Exact Mass: 142.063
  • Monoisotopic Mass: 142.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37

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3-ethyl-3-methyloxolane-2,5-dione Suppliers

Amadis Chemical Company Limited
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(CAS:50598-33-9)3-ethyl-3-methyloxolane-2,5-dione
Order Number:A1087494
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:29
Price ($):3422.0
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Additional information on 3-ethyl-3-methyloxolane-2,5-dione

Introduction to 3-ethyl-3-methyloxolane-2,5-dione (CAS No: 50598-33-9)

3-ethyl-3-methyloxolane-2,5-dione, identified by its Chemical Abstracts Service (CAS) number 50598-33-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic dione exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The compound's molecular framework, featuring an oxolane ring substituted with ethyl and methyl groups, contributes to its reactivity and versatility in chemical transformations.

The structure of 3-ethyl-3-methyloxolane-2,5-dione is characterized by a five-membered lactone ring with two carbonyl groups positioned at the 2 and 5 positions. The presence of the ethyl and methyl substituents at the 3-position enhances its utility in synthetic pathways. This arrangement not only influences its electronic properties but also impacts its interaction with biological targets, making it a promising candidate for drug discovery efforts.

In recent years, the pharmaceutical industry has shown increasing interest in oxolane derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating the oxolane moiety often exhibit favorable pharmacokinetic profiles and can serve as scaffolds for developing novel therapeutic agents. The synthetic applications of 3-ethyl-3-methyloxolane-2,5-dione have been extensively explored, particularly in the preparation of complex molecules that mimic natural products or designed heterocycles.

One of the most compelling aspects of 3-ethyl-3-methyloxolane-2,5-dione is its role as a precursor in the synthesis of bioactive heterocycles. Researchers have leveraged its reactivity to develop new compounds with potential applications in treating various diseases. For instance, modifications of this core structure have led to the discovery of molecules with antimicrobial, anti-inflammatory, and even anticancer properties. The ability to functionalize the oxolane ring at multiple positions allows for the creation of a diverse library of derivatives, each with distinct biological activities.

The chemical reactivity of 3-ethyl-3-methyloxolane-2,5-dione has been thoroughly investigated, revealing several key mechanisms that underpin its utility in synthetic chemistry. The carbonyl groups at the 2 and 5 positions are particularly susceptible to nucleophilic attack, enabling the formation of acyl derivatives or enols that can undergo further transformations. Additionally, the ethyl and methyl substituents can participate in various reactions, such as alkylation or etherification, expanding the possibilities for molecular diversification.

Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes for compounds like 3-ethyl-3-methyloxolane-2,5-dione. Researchers are increasingly employing catalytic methods and solvent-free conditions to minimize waste and energy consumption. These approaches not only align with environmental concerns but also enhance efficiency in laboratory-scale preparations. Such innovations are crucial for ensuring that pharmaceutical development remains both effective and eco-friendly.

The pharmaceutical applications of 3-ethyl-3-methyloxolane-2,5-dione extend beyond its use as an intermediate. Several preclinical studies have demonstrated promising results when this compound is incorporated into drug candidates targeting specific diseases. Its structural features allow it to interact with biological macromolecules in novel ways, potentially leading to therapeutic breakthroughs. As research progresses, the full therapeutic potential of this compound is likely to be further elucidated through rigorous clinical investigations.

In conclusion,3-ethyl-3-methyloxolane-2,5-dione (CAS No: 50598-33-9) represents a fascinating compound with significant implications for both academic research and industrial applications. Its unique structural attributes and versatile reactivity make it a cornerstone in synthetic organic chemistry and drug discovery. As scientists continue to explore new synthetic methodologies and pharmacological targets,this oxolane derivative will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:50598-33-9)3-ethyl-3-methyloxolane-2,5-dione
A1087494
Purity:99%
Quantity:5g
Price ($):3422.0
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